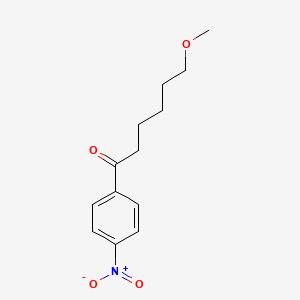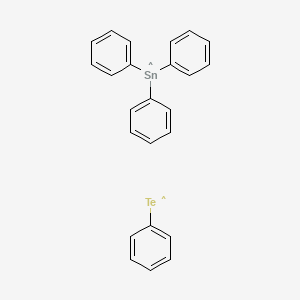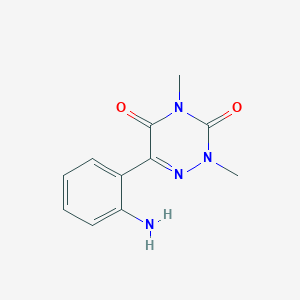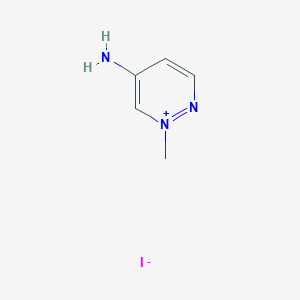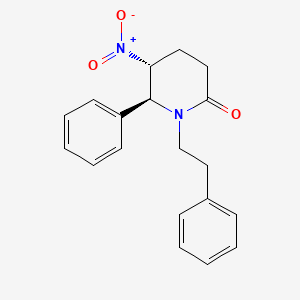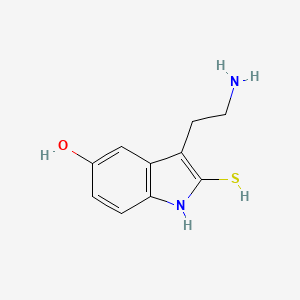![molecular formula C25H30N2 B14583252 1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine CAS No. 61456-55-1](/img/structure/B14583252.png)
1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine is an organic compound with a complex structure that includes a phenylethynyl group attached to a phenyl ring, which is further connected to a methylene bridge and two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine typically involves multiple steps. One common method starts with the preparation of the phenylethynyl group, which is then attached to a phenyl ring through a coupling reaction. The resulting intermediate is then reacted with a methylene bridge precursor, followed by the introduction of piperidine rings through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and various alkyl halides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can participate in π-π interactions, while the piperidine rings can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: Similar structure but lacks the phenylethynyl group.
4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline: Contains a phenylethyl group instead of a phenylethynyl group.
Uniqueness
1,1’-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in π-π interactions and provides additional sites for chemical modification, making it a versatile building block for various applications.
Properties
CAS No. |
61456-55-1 |
|---|---|
Molecular Formula |
C25H30N2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[[4-(2-phenylethynyl)phenyl]-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C25H30N2/c1-4-10-22(11-5-1)12-13-23-14-16-24(17-15-23)25(26-18-6-2-7-19-26)27-20-8-3-9-21-27/h1,4-5,10-11,14-17,25H,2-3,6-9,18-21H2 |
InChI Key |
RTETUHKVGXDKON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)C#CC3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


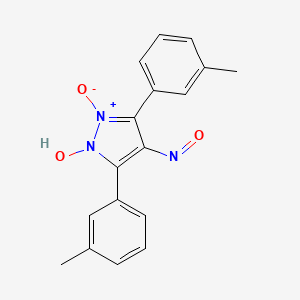
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
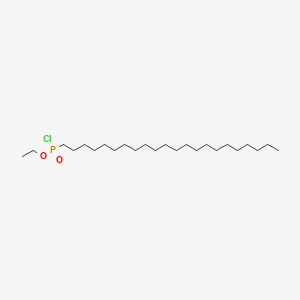
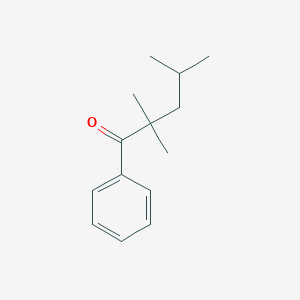
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
